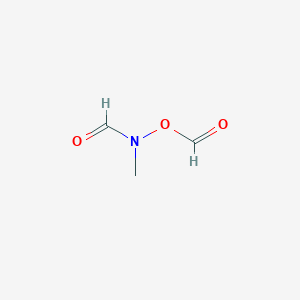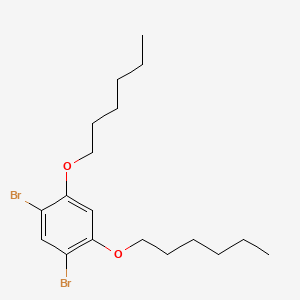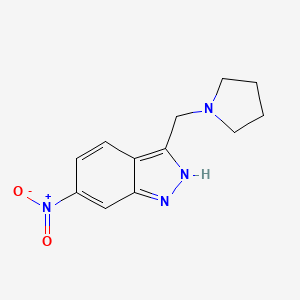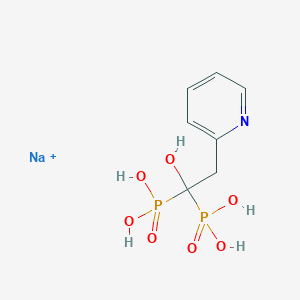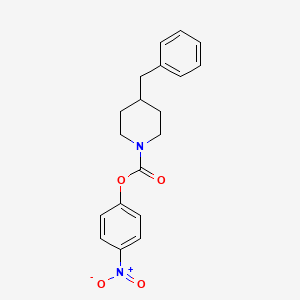![molecular formula C12H10O2Se B12593248 [1,1'-Biphenyl]-2-seleninic acid CAS No. 646068-68-0](/img/structure/B12593248.png)
[1,1'-Biphenyl]-2-seleninic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-seleninic acid: is an organoselenium compound characterized by the presence of a seleninic acid group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-seleninic acid typically involves the oxidation of [1,1’-Biphenyl]-2-selenol. One common method is the reaction of [1,1’-Biphenyl]-2-selenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{[1,1’-Biphenyl]-2-selenol} + H_2O_2 \rightarrow \text{[1,1’-Biphenyl]-2-seleninic acid} + H_2O ]
Industrial Production Methods: While specific industrial production methods for [1,1’-Biphenyl]-2-seleninic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-seleninic acid can undergo further oxidation to form [1,1’-Biphenyl]-2-selenonic acid.
Reduction: It can be reduced back to [1,1’-Biphenyl]-2-selenol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The seleninic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent like ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: [1,1’-Biphenyl]-2-selenonic acid.
Reduction: [1,1’-Biphenyl]-2-selenol.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [1,1’-Biphenyl]-2-seleninic acid can be used as a catalyst in organic reactions, particularly in oxidation reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organoselenium compounds.
Biology and Medicine:
Antioxidant Properties: Due to its ability to undergo redox reactions, [1,1’-Biphenyl]-2-seleninic acid is studied for its potential antioxidant properties.
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to oxidative stress.
Industry:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-2-seleninic acid exerts its effects is primarily through redox reactions. The seleninic acid group can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. This redox activity can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-2-selenol: The reduced form of [1,1’-Biphenyl]-2-seleninic acid.
[1,1’-Biphenyl]-2-selenonic acid: The fully oxidized form.
Diphenyl diselenide: Another organoselenium compound with similar redox properties.
Uniqueness:
Redox Versatility: [1,1’-Biphenyl]-2-seleninic acid is unique in its ability to undergo multiple redox states, making it a versatile compound in redox chemistry.
Functional Group Reactivity: The presence of the seleninic acid group allows for unique substitution reactions not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
646068-68-0 |
|---|---|
Molekularformel |
C12H10O2Se |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
2-phenylbenzeneseleninic acid |
InChI |
InChI=1S/C12H10O2Se/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14) |
InChI-Schlüssel |
QCVIBVJVURPKAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[Se](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)

![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
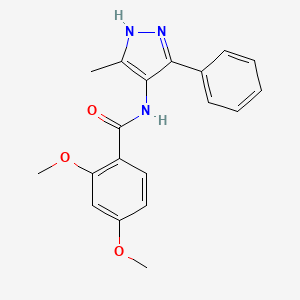
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
